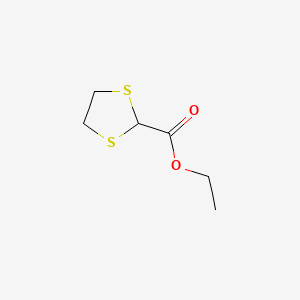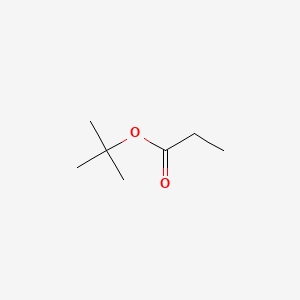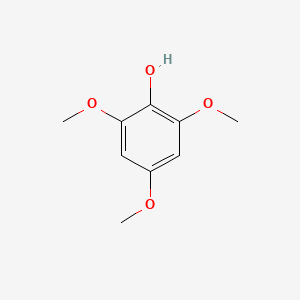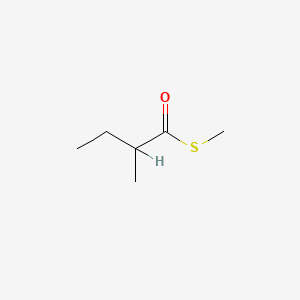
2-甲基丁硫酸甲酯
描述
S-Methyl 2-methylbutanethioate: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is known for its unique and strong odor, reminiscent of fresh passion fruit . This compound is used in various applications, particularly in the flavor and fragrance industries.
科学研究应用
S-Methyl 2-methylbutanethioate has several applications in scientific research:
作用机制
Target of Action
S-Methyl 2-methylbutanethioate is primarily used in the flavor and fragrance industry . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell. The compound interacts with these receptors to produce a unique, strong, fresh odor reminiscent of passion fruit .
Mode of Action
The mode of action of S-Methyl 2-methylbutanethioate involves binding to specific olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of a specific smell. In this case, the smell is described as a beautiful, fresh, highly-taste, unique, strong flavor and fragrance which reminded (of) a strong, fresh passion fruit .
Result of Action
The primary result of the action of S-Methyl 2-methylbutanethioate is the perception of a unique, strong, fresh odor reminiscent of passion fruit . This makes it valuable in the flavor and fragrance industry, where it can be used to impart a specific scent to a wide variety of products.
生化分析
Biochemical Properties
S-Methyl 2-methylbutanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions involves the oxidation of S-Methyl 2-methylbutanethioate, leading to the formation of metabolites that can be further processed by the body .
Cellular Effects
S-Methyl 2-methylbutanethioate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
The mechanism of action of S-Methyl 2-methylbutanethioate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, S-Methyl 2-methylbutanethioate can bind to cytochrome P450 enzymes, altering their activity and subsequently affecting the metabolic pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Methyl 2-methylbutanethioate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that S-Methyl 2-methylbutanethioate remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of S-Methyl 2-methylbutanethioate vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing detoxification processes. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
S-Methyl 2-methylbutanethioate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, S-Methyl 2-methylbutanethioate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect its accumulation and distribution, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of S-Methyl 2-methylbutanethioate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-methylbutanethioate typically involves the esterification of 2-methylbutanoic acid with methanethiol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of S-Methyl 2-methylbutanethioate follows similar principles but is optimized for higher yields and purity. The process involves continuous distillation and purification steps to isolate the desired ester from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: S-Methyl 2-methylbutanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
相似化合物的比较
Methyl 2-methylbutanoate: Similar in structure but lacks the sulfur atom, resulting in a different odor profile.
Ethyl 2-methylbutanoate: Another ester with a similar backbone but different alkyl group, leading to variations in scent and reactivity.
Uniqueness: S-Methyl 2-methylbutanethioate stands out due to its sulfur-containing structure, which imparts a unique and strong odor. This makes it particularly valuable in the flavor and fragrance industry, where distinct and potent scents are highly sought after .
属性
IUPAC Name |
S-methyl 2-methylbutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIOPHEADLKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866076 | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats and alcohols | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.028-1.035 | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
42075-45-6 | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42075-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl 2-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl 2-methylbutanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-METHYL 2-METHYLBUTANETHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


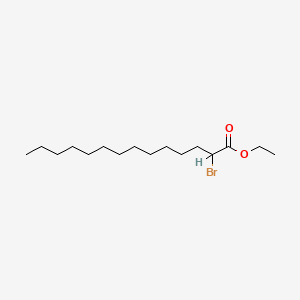

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)
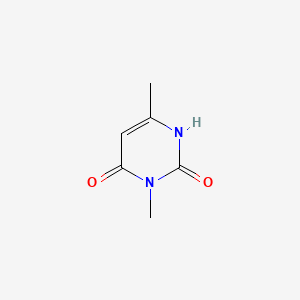


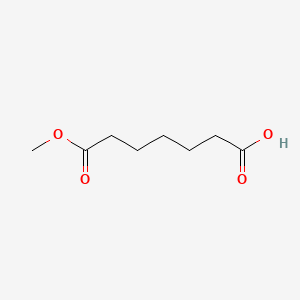
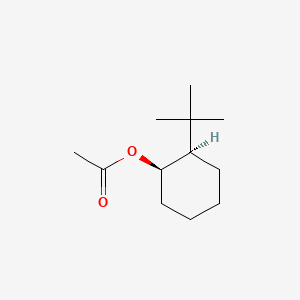
![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)

